molecular formula C14H16F2N4O2S B2521089 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1798035-65-0

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2521089
CAS No.: 1798035-65-0
M. Wt: 342.36
InChI Key: BYVYKJPYTPZOTK-UHFFFAOYSA-N
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Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H16F2N4O2S and its molecular weight is 342.36. The purity is usually 95%.
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Scientific Research Applications

Electrostatic Activation in SNAr Reactions

Research by Weiss and Pühlhofer (2001) explores the electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity by sulfonylonio substituents. They demonstrate that the presence of sulfonylonio functions allows SNAr reactions to proceed under milder conditions, offering a pathway to synthesize 4-(1-pyridinio)-substituted benzenesulfonamides, compounds of pharmaceutical interest (Weiss & Pühlhofer, 2001).

Fluorination of 2-Aminopyrimidines

Wang et al. (2017) present a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, leading to 5-fluoro-2-aminopyrimidines with high yield. This process is pivotal for the transformation of these compounds into N-(5-fluoro-4,6-diphenylpyrimidin-2-yl)-4-methylbenzenesulfonamide, highlighting its importance in medicinal chemistry applications (Wang et al., 2017).

Synthesis and Characterization of Novel Sulfonamides

Murthy et al. (2018) focus on the synthesis, characterization, and computational study of a new sulfonamide molecule, showcasing the structural and electronic properties through DFT/B3LYP/6-311G++(d,p) level of theory. This research contributes to understanding the molecular interactions and reactivity of such compounds, potentially leading to the discovery of new drug candidates (Murthy et al., 2018).

Anticancer Activity of Copper(II)-Sulfonamide Complexes

González-Álvarez et al. (2013) explore the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity through the synthesis of mixed-ligand copper(II)-sulfonamide complexes. Their findings indicate that these complexes exhibit significant biological activity, suggesting potential therapeutic applications (González-Álvarez et al., 2013).

Nonlinear Optical Properties

Li et al. (2012) synthesize a series of thienyl-substituted pyridinium salts to investigate their nonlinear optical properties. This research underscores the potential of sulfonamide derivatives in the development of materials for optical applications (Li et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, N,N-dimethylaminoethyl acrylate has been found to interact with the monomeric sarcosine oxidase in Bacillus sp .

Safety and Hazards

Safety and hazards can also vary widely. For example, N,N-Dimethylaminoacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could involve exploring the potential applications of this compound. For example, similar compounds have been used as photoinitiators under LEDs and as antibacterial agents in biomedical applications .

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVYKJPYTPZOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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